12-(3-ethoxy-4-hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one
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Overview
Description
5-(3-Ethoxy-4-hydroxyphenyl)-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hexahydro-1,10-diazatetraphen core with an ethoxy and hydroxy-substituted phenyl group, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-ethoxy-4-hydroxyphenyl)-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with ethyl vanillin under acidic conditions, followed by cyclization and reduction steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as solvent recycling and energy-efficient processes, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(3-Ethoxy-4-hydroxyphenyl)-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products
The major products formed from these reactions include quinone derivatives, alcohols, and various substituted phenyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(3-Ethoxy-4-hydroxyphenyl)-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-ethoxy-4-hydroxyphenyl)-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one involves its interaction with specific molecular targets and pathways. It is known to exert its effects through intracellular oxidation, which can lead to the disruption of cellular processes in microorganisms and cancer cells . The compound’s ability to form reactive oxygen species (ROS) is a key factor in its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-(3-Ethoxy-4-hydroxyphenyl)butan-2-one: Known for its antimicrobial properties and used in cosmetic formulations.
3-Ethoxy-4-hydroxyphenylacetonitrile: Utilized in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness
5-(3-Ethoxy-4-hydroxyphenyl)-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one stands out due to its unique hexahydro-1,10-diazatetraphen core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H22N2O3 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
12-(3-ethoxy-4-hydroxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one |
InChI |
InChI=1S/C24H22N2O3/c1-2-29-21-13-14(8-11-19(21)27)22-23-15-5-4-12-25-16(15)9-10-18(23)26-17-6-3-7-20(28)24(17)22/h4-5,8-13,22,26-27H,2-3,6-7H2,1H3 |
InChI Key |
JVFXHPBANCXJCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CCCC3=O)NC4=C2C5=C(C=C4)N=CC=C5)O |
Origin of Product |
United States |
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